molecular formula C23H16N2O3 B12212012 2-[Benzylamino]-3-(4-pyridyl)furano[3,2-c]chromen-4-one

2-[Benzylamino]-3-(4-pyridyl)furano[3,2-c]chromen-4-one

Cat. No.: B12212012
M. Wt: 368.4 g/mol
InChI Key: WBIJPTIKOKISKS-UHFFFAOYSA-N
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Description

2-[Benzylamino]-3-(4-pyridyl)furano[3,2-c]chromen-4-one is a synthetic organic compound that belongs to the class of furanochromenes These compounds are known for their diverse biological activities and potential applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzylamino]-3-(4-pyridyl)furano[3,2-c]chromen-4-one typically involves multi-step organic reactions. One common method might include the condensation of a benzylamine derivative with a pyridyl-substituted furanone under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[Benzylamino]-3-(4-pyridyl)furano[3,2-c]chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions could lead to the formation of reduced derivatives.

    Substitution: The benzylamino and pyridyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[Benzylamino]-3-(4-pyridyl)furano[3,2-c]chromen-4-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other furanochromenes or benzylamino derivatives, such as:

  • 2-[Benzylamino]-3-(4-pyridyl)chromen-4-one
  • 2-[Benzylamino]-3-(4-pyridyl)furano[2,3-c]chromen-4-one

Uniqueness

The uniqueness of 2-[Benzylamino]-3-(4-pyridyl)furano[3,2-c]chromen-4-one lies in its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H16N2O3

Molecular Weight

368.4 g/mol

IUPAC Name

2-(benzylamino)-3-pyridin-4-ylfuro[3,2-c]chromen-4-one

InChI

InChI=1S/C23H16N2O3/c26-23-20-19(16-10-12-24-13-11-16)22(25-14-15-6-2-1-3-7-15)28-21(20)17-8-4-5-9-18(17)27-23/h1-13,25H,14H2

InChI Key

WBIJPTIKOKISKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C3=C(O2)C4=CC=CC=C4OC3=O)C5=CC=NC=C5

Origin of Product

United States

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